HADA hydrochloride

Descripción general

Descripción

HADA hydrochloride is a blue fluorescent D-amino acid used for labeling peptidoglycans in live bacteria . It is known for its strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . The compound has a molecular weight of 328.71 g/mol and is soluble in DMSO .

Mecanismo De Acción

Target of Action

HADA hydrochloride, also known as 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride, is a blue fluorescent D-amino acid (FDAA) . The primary targets of this compound are the peptidoglycans (PGs) of diverse bacterial species . Peptidoglycans are essential components of the bacterial cell wall and play a crucial role in maintaining the structural integrity of the cell.

Mode of Action

This compound interacts with its targets by being efficiently incorporated into the peptidoglycans at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .

Biochemical Pathways

The incorporation of this compound into peptidoglycans affects the PG biosynthesis pathway . This pathway is responsible for the synthesis and maintenance of the bacterial cell wall. The downstream effects of this interaction include changes in the structure and function of the bacterial cell wall, which can be monitored using the fluorescence of this compound .

Pharmacokinetics

Its ability to be incorporated into peptidoglycans suggests that it can be efficiently taken up by bacterial cells . The impact of these properties on the bioavailability of this compound is currently unknown and may be a topic of future research.

Result of Action

The result of this compound’s action is the labeling of peptidoglycans in live bacteria . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This allows for the visualization and study of bacterial growth and cell wall synthesis .

Análisis Bioquímico

Biochemical Properties

HADA hydrochloride interacts with peptidoglycans, a type of polymer in bacterial cell walls . It is incorporated into the peptidoglycans of various bacterial species at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .

Cellular Effects

This compound has a significant impact on bacterial cells. It is incorporated into the peptidoglycans of diverse bacterial species, allowing for the specific and covalent probing of bacterial growth . This does not affect the growth rates of the bacterial cell populations .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the peptidoglycans of bacterial cells . This allows for the specific and covalent probing of bacterial growth

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent. FDAA labeling can take as little as 30 seconds for a rapidly growing species such as Escherichia coli . Although this compound is dimmer and less photostable than other FDAAs, it most reproducibly and robustly labels the PG of most bacterial species .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans of diverse bacterial species at the sites of PG biosynthesis .

Transport and Distribution

This compound is transported to the sites of peptidoglycan biosynthesis in bacterial cells . It is then incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .

Subcellular Localization

The subcellular localization of this compound is at the sites of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .

Métodos De Preparación

The synthesis of HADA hydrochloride involves the reaction of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride with D-alanine in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile . Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

HADA hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

HADA hydrochloride exhibits unique properties that make it suitable for biological applications:

- Chemical Structure : this compound is characterized by its ability to emit fluorescence at an excitation wavelength of approximately 405 nm and an emission wavelength around 450 nm, which is optimal for various imaging techniques in microbiology and cell biology .

- Incorporation Mechanism : The compound can be incorporated into the peptidoglycan layers during bacterial cell wall synthesis through non-canonical pathways facilitated by specific enzymes known as L,D-transpeptidases.

Labeling Peptidoglycans

This compound is primarily utilized for labeling peptidoglycans in diverse bacterial species. This application enables researchers to visualize cell wall synthesis dynamics effectively. The following table summarizes various studies utilizing HADA for peptidoglycan labeling:

| Study Reference | Bacteria Species | Concentration (mM) | Labeling Duration | Temperature (°C) | Growth Media |

|---|---|---|---|---|---|

| Salmonella | 0.5 | 30 min | 37 | MOPS | |

| Escherichia coli | 1 | 1 h | 37 | LB | |

| Bacillus subtilis | 0.5 | 5 min | 37 | SM |

Investigating Bacterial Physiology

This compound serves as a non-toxic fluorescent probe for live-cell imaging, allowing the study of bacterial physiology and mechanisms underlying cell wall formation. For instance, it has been used to investigate:

- Unipolar Peptidoglycan Synthesis : Research demonstrated the use of HADA to visualize peptidoglycan distribution in Rhizobiales, revealing insights into their cell elongation processes .

- Cell Division Dynamics : Studies have shown that HADA can effectively label active sites of peptidoglycan synthesis during bacterial division, providing insights into the coordination of growth and division factors in bacteria such as Escherichia coli and Caulobacter crescentus .

Antibiotic Research

This compound has potential applications in antibiotic research, particularly in evaluating the effects of antibiotics on bacterial growth and peptidoglycan synthesis. For example, it has been used to probe the impact of various conditions on bacterial physiology during antibiotic treatment, facilitating a deeper understanding of antibiotic mechanisms .

Immunological Studies

The modularity of HADA allows for its use in immunological studies, where synthetic D-amino acid molecules can be coupled to haptens to elicit immune responses against bacterial infections. This application highlights the potential of HADA-derived compounds in developing new therapeutic strategies against bacterial pathogens .

Case Studies

Several notable case studies illustrate the versatility and effectiveness of this compound in scientific research:

Case Study 1: Visualization of Cell Wall Synthesis

In a study involving Salmonella, researchers utilized HADA to confirm the incorporation of newly synthesized peptidoglycan material at the midcell region after short uptake times. This visualization provided critical evidence for understanding how different genetic backgrounds affect cell wall formation dynamics .

Case Study 2: Evaluating Antibiotic Effects

Another study employed HADA to assess how different antibiotics impact peptidoglycan synthesis in Escherichia coli. By visualizing changes in labeling patterns under antibiotic treatment, researchers could infer the mechanisms by which these drugs inhibit bacterial growth .

Comparación Con Compuestos Similares

Similar compounds to HADA hydrochloride include:

7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Another fluorescent probe used for imaging applications.

3-(2-Hydroxy-4-methoxyphenyl)chroman-7-ol: A compound with similar structural features but different fluorescence properties.

The uniqueness of this compound lies in its ability to label peptidoglycans without affecting bacterial growth, making it an invaluable tool for studying bacterial cell wall dynamics .

Actividad Biológica

HADA hydrochloride, or 3-hydroxy-7-amino-2-N,N-dimethyl-2-oxo-1,2-dihydroquinoline hydrochloride, is a fluorescent D-amino acid derivative that has gained attention in biological research for its unique properties and applications. This article delves into its biological activity, mechanisms of incorporation into bacterial cell walls, and its utility as a fluorescent probe in microbiological studies.

This compound is characterized by its ability to emit fluorescence at an excitation wavelength of approximately 405 nm and an emission wavelength around 450 nm. This property makes it particularly useful for imaging techniques in microbiology and cell biology. Unlike traditional acids, this compound behaves more like amino acids and fluorescent probes in biological systems. It can be incorporated into the peptidoglycan layers of bacterial cell walls during synthesis, acting as a marker for studying growth and division processes.

Incorporation Mechanism

The incorporation of HADA into bacterial cell walls involves non-canonical pathways facilitated by specific enzymes known as L,D-transpeptidases. These enzymes are crucial for maintaining bacterial shape and integrity during growth. Research indicates that HADA can be asymmetrically incorporated into the cell wall, allowing for real-time tracking of changes in cell wall composition under various growth conditions.

Applications in Biological Research

This compound serves as a non-toxic fluorescent probe for live-cell imaging, primarily used to label peptidoglycans in various bacterial species. This capability allows researchers to visualize and study cell wall synthesis without impacting bacterial growth rates, making HADA a valuable tool for investigating bacterial physiology.

Comparative Analysis with Other Fluorescent D-Amino Acids

HADA belongs to a class of compounds known as fluorescent D-amino acids (FDAAs). Below is a comparative analysis with other FDAAs:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| NADA (NBD-amino-D-alanine) | Fluorescent probe emitting at ~450 nm | Lower photo-stability compared to HADA |

| FDL (Fluorescein-D-lysine) | Bright fluorescence with emission ~550 nm | Larger size limits incorporation in Gram-negative bacteria |

| TDL (TAMRA-D-lysine) | Emission at ~575 nm | Higher brightness but limited metabolic incorporation |

HADA's distinctiveness lies in its balance between brightness, ease of incorporation into bacterial cells, and cost-effectiveness compared to other FDAAs .

Case Studies and Research Findings

Several studies have employed this compound to elucidate various aspects of bacterial physiology:

- Cell Wall Synthesis Dynamics : A study demonstrated that HADA can be used to track the dynamics of peptidoglycan synthesis in Escherichia coli, revealing insights into the activity of L,D-transpeptidases during different growth phases .

- Impact on Bacterial Growth : Research indicated that the incorporation of HADA does not significantly alter the growth rates of bacteria, allowing for accurate measurements of cell wall synthesis without confounding effects .

- Visualization Techniques : Advanced imaging techniques utilizing HADA have been developed to visualize bacterial cell wall synthesis in real-time, providing critical data on how bacteria respond to environmental changes .

Propiedades

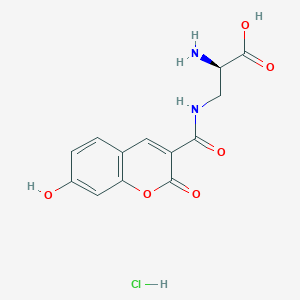

IUPAC Name |

(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOEKQNBIXHDI-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.